6-(4-methoxyphenyl)-1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine rings separately, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation or alkylation can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while halogenation can introduce halogen atoms at specific positions on the aromatic rings .
Scientific Research Applications
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact pathways involved depend on the specific biological context and the target enzyme[4][4].
Comparison with Similar Compounds
Similar Compounds
1-(3-METHYL-1H-PYRAZOL-4-YL)ETHANONE: Shares the pyrazole ring structure but lacks the complex substitution pattern.
(Z)-5-((1,3-DIPHENYL-1H-PYRAZOL-4-YL): Contains a similar pyrazole ring but differs in the substitution on the aromatic rings[][5].
Uniqueness
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C23H26N6O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1,3-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O2/c1-5-10-29-14-16(13-25-29)12-24-23(30)19-11-20(17-6-8-18(31-4)9-7-17)26-22-21(19)15(2)27-28(22)3/h6-9,11,13-14H,5,10,12H2,1-4H3,(H,24,30) |
InChI Key |
UVGBFMHUUYAODO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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